8-Methoxy-2-methylquinolin-5-amine hydrochloride
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Overview
Description
8-Methoxy-2-methylquinolin-5-amine hydrochloride is a quinoline derivative with a methoxy group at the 8th position and a methyl group at the 2nd position of the quinoline ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-methylquinolin-5-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methylquinoline as the starting material.
Methoxylation: The quinoline ring is then subjected to methoxylation to introduce the methoxy group at the 8th position. This can be achieved using methanol in the presence of a strong base like sodium hydride.
Amination: The next step involves the introduction of the amine group at the 5th position. This can be done through nitration followed by reduction.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-2-methylquinolin-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of different amines.
Substitution: Electrophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amines.
Substitution: Substituted quinolines.
Scientific Research Applications
8-Methoxy-2-methylquinolin-5-amine hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biological studies to investigate its effects on cellular processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
8-Methoxy-2-methylquinolin-5-amine hydrochloride is similar to other quinoline derivatives, such as quinoline itself, 2-methylquinoline, and 8-methoxyquinoline. its unique combination of methoxy and methyl groups at specific positions on the quinoline ring sets it apart. These structural differences can lead to variations in reactivity, biological activity, and industrial applications.
Comparison with Similar Compounds
Quinoline
2-Methylquinoline
8-Methoxyquinoline
This comprehensive overview provides a detailed understanding of 8-Methoxy-2-methylquinolin-5-amine hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
8-methoxy-2-methylquinolin-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-7-3-4-8-9(12)5-6-10(14-2)11(8)13-7;/h3-6H,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJCIYSTWQGWKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)N)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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